Enhanced Lipophilicity (LogP) vs. Non-Fluorinated and Direct-Ether Analogs
The compound exhibits a calculated LogP of 2.35 . This is a substantial increase compared to its non-fluorinated analog, 4-methoxybenzylamine, which has a LogP of approximately 0.8 [1]. It also demonstrates higher lipophilicity than the direct-attached analog, 4-(2,2,2-trifluoroethoxy)aniline (LogP 1.84) . This difference is a critical design parameter for membrane permeability and target engagement.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.35 (calculated) |
| Comparator Or Baseline | 4-Methoxybenzylamine: LogP ~ 0.8 [1]; 4-(2,2,2-Trifluoroethoxy)aniline: LogP = 1.84 |
| Quantified Difference | ΔLogP ≈ +1.55 vs. non-fluorinated analog; ΔLogP ≈ +0.51 vs. direct ether analog |
| Conditions | Computational prediction |
Why This Matters
A LogP in the optimal 2-3 range is a strong indicator of improved passive membrane permeability and bioavailability potential compared to more polar analogs, making this compound a preferred choice for CNS or intracellular target programs.
- [1] PubChem. 4-Methoxybenzylamine. Compound Summary. CID 77337. LogP ≈ 0.8. View Source
